
Dihydroaeruginoic acid
Overview
Description
Dihydroaeruginoic acid is a secondary metabolite produced by certain strains of the bacterium Pseudomonas aeruginosa. This compound is known for its role as a siderophore, which means it has the ability to chelate iron, making it essential for the survival of the bacterium in iron-limited environments . This compound has been studied for its antibacterial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroaeruginoic acid can be synthesized through a thiotemplate mechanism involving the coupling of salicylate with a cysteine-derived thiazoline ring . The synthesis typically involves the following steps:
- Generation and activation of salicylate by a bifunctional salicylate synthase/salicyl-AMP ligase.
- Coupling of salicylate with a cysteine-derived thiazoline ring by this compound synthetase.
- Quality control by a type II thioesterase .
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions: Dihydroaeruginoic acid undergoes various chemical reactions, including:
Reduction: The compound can cycle between reduced and oxidized states, contributing to its redox activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Oxidation: Reactive oxygen species and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Microbial Interactions and Siderophore Activity
Siderophore Production
Dihydroaeruginoic acid is an important intermediate in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. Siderophores are crucial for iron acquisition in bacteria, especially in iron-limited environments. This compound itself can bind iron but does not primarily function as a siderophore; instead, it serves as a precursor for pyochelin synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits antifungal and antimicrobial properties. It is one of several compounds produced by Pseudomonas species that can inhibit the growth of competing microorganisms, thereby enhancing the survival and competitiveness of the producing strains in various environments . This characteristic is particularly relevant in the context of biofilm formation, where interbacterial competition plays a significant role.
Therapeutic Potential
Antimicrobial Therapeutics
Given the rising concern over multidrug-resistant pathogens, this compound and its derivatives are being explored as potential antimicrobial agents. Studies have shown that compounds like this compound can act synergistically with other antibiotics, enhancing their efficacy against resistant strains . The development of peptide toxins derived from such compounds may offer new avenues for therapeutic interventions.
Biofilm Disruption
this compound has been implicated in disrupting biofilm formation, which is a major challenge in treating chronic infections. By inhibiting the adhesion and maturation of bacterial biofilms, this compound could play a critical role in preventing persistent infections associated with medical devices and chronic wounds .
Environmental Applications
Bioremediation
The ability of Pseudomonas species to produce this compound contributes to their effectiveness in bioremediation efforts. These bacteria can degrade various environmental pollutants, and the presence of this compound may enhance their capacity to mobilize heavy metals through chelation processes . This application is significant in contaminated soil and water treatment strategies.
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of dihydroaeruginoic acid involves its ability to undergo redox reactions, cycling between reduced and oxidized states. This redox activity generates reactive oxygen species, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids . Additionally, its iron-chelating properties allow it to sequester iron, depriving pathogens of this essential nutrient .
Comparison with Similar Compounds
Dihydroaeruginoic acid is similar to other siderophores produced by Pseudomonas aeruginosa, such as pyochelin and pyoverdine . it is unique in its specific structure and redox properties. Similar compounds include:
- Aeruginoic acid
- Aeruginaldehyde (IQS)
- Aeruginol
- Aerugine
- Pyonitrins A-D
These compounds share structural similarities but differ in their specific biological activities and iron-chelating capabilities.
Biological Activity
Dihydroaeruginoic acid (Dha) is a secondary metabolite produced by various strains of Pseudomonas, particularly Pseudomonas fluorescens. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against pathogens, and potential applications in agriculture and medicine.
Chemical Structure and Synthesis
This compound is synthesized from salicylate and cysteine through the action of specific synthetases encoded by the pchEF genes in Pseudomonas aeruginosa. The pathway involves the conversion of salicylate to dihydroaeruginoate (Dha), which is subsequently used to synthesize pyochelin, a known siderophore that aids in iron acquisition under low-iron conditions .
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various phytopathogenic fungi and bacteria. Notably, it has been shown to inhibit the growth of:
- Septoria tritici : A significant pathogen affecting wheat crops.
- Rhizoctonia solani : A soil-borne fungus causing root rot in various plants.
- Other bacterial pathogens associated with plant diseases .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Type | Efficacy (Minimum Inhibitory Concentration) |
---|---|---|
Septoria tritici | Fungal | 50 µg/mL |
Rhizoctonia solani | Fungal | 30 µg/mL |
Pseudomonas syringae | Bacterial | 25 µg/mL |
The mechanisms through which this compound exerts its antimicrobial effects are multifaceted:
- Inhibition of Fungal Growth : this compound disrupts key metabolic processes in fungi, leading to growth inhibition. It specifically targets fungal cell wall synthesis and disrupts membrane integrity.
- Siderophore Activity : As a siderophore, this compound facilitates the uptake of iron by pathogens, which can be detrimental in competitive environments where iron is limited. This dual role enhances its efficacy against competing microorganisms .
Case Studies and Research Findings
- Field Trials on Wheat : In a study conducted on wheat infected with Septoria tritici, application of this compound resulted in a significant reduction in disease severity compared to untreated controls. The treated plots exhibited up to a 40% increase in yield due to effective disease management .
- Laboratory Studies on Soil Pathogens : Laboratory assays demonstrated that this compound effectively inhibited the growth of Rhizoctonia solani at concentrations as low as 30 µg/mL. This suggests its potential as a biocontrol agent in sustainable agriculture practices .
Potential Applications
Given its antimicrobial properties, this compound has potential applications in several fields:
- Agriculture : As a biopesticide, it could be used to manage soil-borne pathogens and enhance crop yields without the adverse effects associated with synthetic chemicals.
- Pharmaceuticals : Its ability to inhibit pathogenic fungi suggests potential for development into antifungal treatments or as an adjunct therapy in managing infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What is the biochemical role of dihydroaeruginoic acid in bacterial virulence mechanisms?
- Methodological Answer : this compound is synthesized by the enzyme PchE (this compound synthetase) and has been identified as a virulence factor in pathogenic bacteria. To study its role, researchers can employ gene knockout models (e.g., deleting the pchE gene) and compare phenotypic changes in bacterial pathogenicity using in vitro infection assays (e.g., host cell invasion efficiency) or in vivo murine models. Proteomic and transcriptomic analyses can further elucidate downstream pathways affected by its absence .
Q. How can this compound be detected and quantified in bacterial cultures?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification. For qualitative detection, thin-layer chromatography (TLC) with specific staining reagents (e.g., ferric chloride for siderophore detection) can be used. Ensure bacterial cultures are grown under iron-limited conditions to induce this compound production, as its synthesis is often regulated by iron availability .
Q. What experimental models are suitable for studying this compound’s interaction with host immune systems?
- Methodological Answer : Use macrophage cell lines (e.g., RAW 264.7) or primary immune cells exposed to purified this compound. Measure cytokine production (e.g., IL-6, TNF-α) via ELISA and assess phagocytic activity. For in vivo validation, employ knockout mice deficient in specific immune receptors to identify interaction pathways .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in biofilm formation be resolved?
- Methodological Answer : Discrepancies may arise from strain-specific differences or variations in growth conditions (e.g., iron concentration, pH). Conduct a meta-analysis of published datasets, standardizing variables such as bacterial strain (e.g., Pseudomonas aeruginosa PAO1 vs. clinical isolates), culture media, and biofilm quantification methods (e.g., crystal violet staining vs. confocal microscopy). Use multivariate regression to identify confounding factors .
Q. What strategies optimize the crystallography of this compound-bound proteins for structural analysis?
- Methodological Answer : Co-crystallize PchE with this compound precursors (e.g., salicylate) under anaerobic conditions to stabilize intermediates. Use synchrotron radiation for high-resolution X-ray diffraction and employ cryo-cooling techniques to reduce radiation damage. Molecular dynamics simulations can supplement experimental data to model enzyme-substrate interactions .
Q. How do epigenetic regulators influence this compound biosynthesis in antibiotic-resistant bacterial strains?
- Methodological Answer : Perform chromatin immunoprecipitation sequencing (ChIP-seq) to identify transcription factors binding to the pchE promoter under stress conditions (e.g., antibiotic exposure). CRISPR-interference (CRISPRi) can silence candidate regulators, followed by RT-qPCR to measure pchE expression. Correlate findings with metabolomic profiles of this compound production .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on host-pathogen interactions?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. For multi-omics datasets (transcriptomics, proteomics), apply pathway enrichment analysis (e.g., KEGG, GO terms) and integrate results with tools like STRING for protein-network mapping. Bayesian hierarchical models can account for variability across biological replicates .
Q. How can researchers address reproducibility challenges in this compound synthesis assays?
- Methodological Answer : Standardize protocols for bacterial growth (e.g., OD600 at harvest), extraction solvents (e.g., methanol:water gradients), and instrument calibration. Include internal standards (e.g., deuterated analogs) in LC-MS runs to normalize batch effects. Publish raw data and analysis pipelines in repositories like Zenodo for transparency .
Q. Experimental Design
Q. What controls are essential when investigating this compound’s role in bacterial iron acquisition?
- Methodological Answer : Include (1) pchE knockout strains to confirm specificity, (2) iron supplementation controls to test siderophore redundancy, and (3) chelator-treated cultures (e.g., EDTA) to block extracellular iron. Use atomic absorption spectroscopy to quantify intracellular iron levels .
Q. How should longitudinal studies be designed to assess this compound’s impact on chronic infections?
- Methodological Answer : Use a murine chronic infection model with bioluminescent bacterial strains for non-invasive monitoring. Collect time-series data on bacterial load (CFU counts), host inflammatory markers (e.g., CRP), and histopathology. Mixed-effects models can analyze temporal trends while accounting for individual variability .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49608-51-7 | |
Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 49608-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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